2-(Difluoromethyl)-5-methyl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-methyl-1,3-benzoxazole: is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the difluoromethyl group and the methyl group on the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole typically involves the introduction of the difluoromethyl group onto a pre-formed benzoxazole ring. One common method is the difluoromethylation of 5-methyl-1,3-benzoxazole using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions. The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Chemistry: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics .
Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and stability of these products .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-methyl-1,3-benzoxazole
- 2-(Chloromethyl)-5-methyl-1,3-benzoxazole
- 2-(Bromomethyl)-5-methyl-1,3-benzoxazole
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher lipophilicity and metabolic stability compared to the trifluoromethyl group, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
CAS No. |
91437-10-4 |
---|---|
Molecular Formula |
C9H7F2NO |
Molecular Weight |
183.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3 |
InChI Key |
VIKAKWARTNDSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.